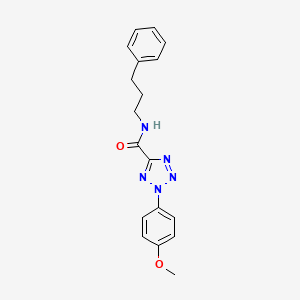

2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-25-16-11-9-15(10-12-16)23-21-17(20-22-23)18(24)19-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGKNGVKGSJTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amides with azide sources under acidic or basic conditions.

Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction where a suitable 4-methoxyphenyl precursor reacts with the tetrazole intermediate.

Attachment of the 3-phenylpropyl group: This can be done through alkylation reactions using appropriate alkyl halides or other electrophilic reagents.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide, have demonstrated considerable antimicrobial activity. Studies have shown that modifications in the tetrazole structure can enhance antibacterial and antifungal properties. For instance, the introduction of the 4-methoxyphenyl group has been linked to increased efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that tetrazole compounds exhibit anti-inflammatory properties. In experimental models, certain derivatives have shown significant inhibition of inflammation markers and pain response. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

Analgesic Activity

The analgesic potential of tetrazole derivatives has been evaluated through various in vivo assays. Compounds similar to this compound have shown promising results in pain relief comparable to standard analgesics such as ibuprofen .

Antimicrobial Efficacy

A study evaluated various tetrazole derivatives for their antimicrobial activity against a panel of bacteria and fungi. The results indicated that compounds with a methoxy substitution at the phenyl ring exhibited enhanced activity against resistant strains .

| Compound Structure | Antimicrobial Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Effective against E. coli | 50 |

| Other derivatives | Variable efficacy | Up to 100 |

Anti-inflammatory Studies

In a carrageenan-induced paw edema model, several tetrazole derivatives were tested for their anti-inflammatory properties. The compound demonstrated significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 50 | 65 |

| Standard drug (Phenylbutazone) | 5 | 70 |

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]imidazole Derivatives

Example : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Structural Differences : Replaces the tetrazole ring with a benzo[d]imidazole core.

- Additional methoxy groups (3,4-dimethoxy vs. 4-methoxy) enhance electron-donating effects but may sterically hinder interactions.

- Key Contrast : The tetrazole in the target compound offers stronger hydrogen-bond acceptor capacity (four N atoms vs. two in imidazole), which could improve target engagement in polar environments.

Acetamide Derivatives

Example : N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide

- Structural Differences : Lacks the tetrazole ring; features an acetamide backbone.

- The diphenylpropyl chain increases lipophilicity compared to the 3-phenylpropyl group, possibly altering pharmacokinetics (e.g., longer half-life but higher plasma protein binding).

- Key Contrast : The tetrazole-carboxamide moiety in the target compound may confer higher metabolic stability compared to the acetamide derivative.

Benzamide-Acetate Hybrids

Examples: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate

- Structural Differences: Replaces tetrazole with a benzamido-propanoyl group and adds an acetate ester.

- Functional Implications :

- The acetate ester may act as a prodrug moiety, enhancing bioavailability but requiring enzymatic hydrolysis for activation.

- The benzamido group provides moderate hydrogen-bonding capacity, though less than the tetrazole.

- Key Contrast : The target compound’s tetrazole ring avoids prodrug activation, enabling direct activity, while the absence of ester groups reduces hydrolysis-related instability.

Tetrazole Derivatives with Alternative Substitutents

Example : N-(3-Methacrylamidopropyl)-2-(1-methyl-1H-pyrrol-2-yl)-2H-tetrazole-5-carboxamide

- Structural Differences : Substitutes 4-methoxyphenyl with a methylpyrrole group and uses a methacrylamidopropyl chain.

- Functional Implications: The methylpyrrole group introduces steric bulk and altered electronic effects (weak electron donation vs. methoxy’s strong donation).

- Key Contrast : The target compound’s 4-methoxyphenyl group optimizes π-π stacking and electronic effects for target binding, while the 3-phenylpropyl chain avoids polymerization risks.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Tetrazole Superiority : The tetrazole ring in the target compound provides a distinct advantage in hydrogen-bond interactions and metabolic stability over benzo[d]imidazole or acetamide analogs .

- Role of 4-Methoxyphenyl : This group enhances electronic interactions in the target compound compared to methylpyrrole or unsubstituted phenyl groups in analogs .

- Alkyl Chain Optimization : The 3-phenylpropyl chain balances lipophilicity and steric effects, outperforming bulkier diphenylpropyl or polymerization-prone methacrylamidopropyl chains .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is , and it features a tetrazole ring that contributes to its biological activity. The presence of the methoxyphenyl group and the phenylpropyl moiety are significant for its pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit potent anticancer properties. For instance, a related tetrazole compound was shown to inhibit tubulin polymerization, acting at the colchicine binding site. This mechanism is crucial for disrupting cancer cell proliferation.

Case Study: Antiproliferative Activity

A study evaluated various substituted tetrazoles, including those with similar structures to our compound. The results indicated that compounds with a 4-ethoxyphenyl group at specific positions exhibited maximal antiproliferative activity against multiple human cancer cell lines. The IC50 values for these compounds ranged from 1.3 to 8.1 nM, demonstrating significant potency compared to standard treatments .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 4l | 1.3 - 8.1 | HL-60 |

| 5b | 0.3 - 7.4 | Various |

| 3a | 15 | A549 |

These findings suggest that modifications in the substituents on the tetrazole ring can dramatically influence anticancer efficacy.

Antimicrobial Activity

Tetrazole compounds have also been reported to possess antimicrobial properties. In vitro studies using the disc diffusion method demonstrated varying levels of antibacterial and antifungal activity against different microbial strains. Notably, certain derivatives showed better activity than traditional antibiotics like ampicillin against various pathogens .

Antibacterial Efficacy

The antimicrobial activity of tetrazoles was assessed against several bacterial strains, with some derivatives achieving significant zones of inhibition:

| Strain | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| E. coli | 15 | Ampicillin |

| S. aureus | 10 | Ampicillin |

| Pseudomonas aeruginosa | 12 | Ampicillin |

These results indicate the potential of tetrazole derivatives as alternative antimicrobial agents.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substituents on the tetrazole ring are critical for enhancing biological activity. For example:

Q & A

Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Tetrazole Ring Formation : Use of sodium azide with nitriles under acidic conditions (e.g., HCl/ZnCl₂) to form the tetrazole core .

- Substituent Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the tetrazole-carboxylic acid derivative and 3-phenylpropylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the structural identity and purity of this compound be confirmed?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm methoxyphenyl (δ ~3.8 ppm for OCH₃) and tetrazole ring protons (δ ~8.5-9.0 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ .

- HPLC : Reverse-phase C18 column (acetonitrile/water) for purity assessment .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled agonists) to assess affinity for glutamate receptors (e.g., mGlu4), with IC₅₀ calculations .

- Cellular Signaling Analysis : Measurement of cAMP or Ca²⁺ flux in HEK293 cells transfected with target receptors .

- Molecular Docking : Computational modeling (AutoDock Vina) using X-ray crystallography data of homologous receptors to predict binding poses .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines (e.g., HepG2 vs. MCF-7) to assess cytotoxicity variability .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to evaluate half-life differences impacting in vivo vs. in vitro results .

- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .

Q. What degradation pathways should be considered during stability studies?

- Forced Degradation :

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C): Monitor tetrazole ring cleavage via HPLC-MS .

- Oxidative stress (3% H₂O₂): Detect N-oxide byproducts .

- Photodegradation (ICH Q1B guidelines): UV light exposure (320–400 nm) to assess methoxyphenyl group stability .

Methodological Guidance

Q. How to design SAR studies for this compound?

- Analog Synthesis : Modify the (i) methoxyphenyl group (e.g., replace OCH₃ with Cl or CF₃) and (ii) 3-phenylpropyl chain (e.g., vary alkyl length) .

- Activity Profiling : Test analogs in enzymatic assays (e.g., COX-2 inhibition) and compare EC₅₀ values using dose-response curves .

- Computational QSAR : Employ Schrödinger’s Maestro to correlate substituent hydrophobicity (ClogP) with bioactivity .

Q. What in vitro models are suitable for pharmacokinetic profiling?

- Caco-2 Permeability : Assess intestinal absorption potential (Papp values) .

- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.